Mulberrofuran H

Übersicht

Beschreibung

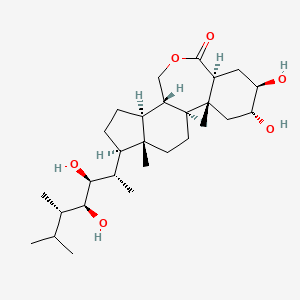

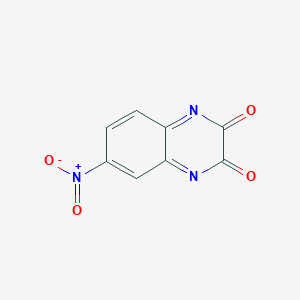

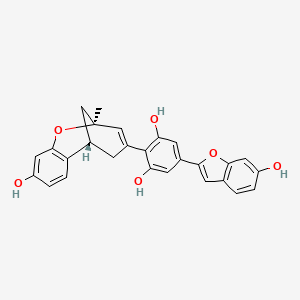

Mulberrofuran H is a 2-arylbenzofuran derivative from the cultivated mulberry tree (Morus lhou (ser.) Koidz.) . It demonstrates potent inhibition against substrates L-tyrosine (IC50=4.45 µM) and L-DOPA (IC50=19.70 µM). Mulberrofuran H also shows potent anti-inflammatory and antioxidative activities .

Synthesis Analysis

The methyl ether derivatives of the mulberry Diels–Alder adducts chalcomoracin and mulberrofuran C have been synthesized by a thermal [4 + 2]-cycloaddition reaction between a chalcone and dehydroprenyl diene . A H-bonded ortho OH substituent on the chalcone was found to be essential for Diels–Alder reactivity .

Molecular Structure Analysis

Mulberrofuran H is a 2-arylbenzofuran derivative . Its molecular weight is 442.46 and its formula is C27H22O6 . It has a cupped right-handed configuration that folded into three subdomains such as the finger, palm, and thumb that play a major role in nucleoside triphosphate (NTP) entry, polymerization, template binding, and related processes .

Chemical Reactions Analysis

The polarizability, chemical reactivity, and chemical hardness of Mulberrofuran W are all determined by the energy gap (difference between HOMO and LUMO). The potent Mulberrofuran W showed the HOMO energies of − 0.23184 eV, and it showed the LUMO energies of − 0.02024 eV with the Egap energies (HOMO–LUMO energy gap) of 0.21160 eV .

Physical And Chemical Properties Analysis

Mulberrofuran H has a molecular weight of 442.46 and its formula is C27H22O6 . It is a powder and should be stored at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mulberrofuran H has demonstrated antiviral potential. For instance, its close analog, Mulberrofuran G (MG) , derived from Morus alba (mulberry), has been investigated for its inhibitory efficacy against SARS-CoV-2. MG effectively blocks the binding of the spike S1 receptor-binding domain (RBD) protein to the angiotensin-converting enzyme 2 (ACE2) receptor, which is crucial for viral entry. This suggests that MFH might also exhibit antiviral effects .

Anti-Alzheimer’s Properties

Benzofuran flavonoids, including MFH, have been reported to possess anti-Alzheimer’s disease properties. These compounds may contribute to neuroprotection and cognitive health .

Anti-Tyrosinase Activity

Tyrosinase inhibitors are relevant for skin health and cosmetics. MFH has shown strong inhibition against tyrosinase, comparable to kojic acid. Explore its potential in skincare formulations .

Wirkmechanismus

Target of Action

Mulberrofuran H, a 2-arylbenzofuran derivative from the cultivated mulberry tree (Morus lhou (ser.) Koidz.), has been identified to target two major enzymes of the Hepatitis A virus (HAV) namely 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of the virus. The 3C pro enzyme is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .

Mode of Action

Mulberrofuran H demonstrates potent inhibition against substrates L-tyrosine (IC50 =4.45 µM) and L-DOPA (IC50 =19.70 µM) . It binds to both the targets 3C pro and RdRP, showing better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP . The Mulberrofuran H bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .

Biochemical Pathways

The biochemical pathways affected by Mulberrofuran H are primarily related to the life cycle of the Hepatitis A virus. By inhibiting the 3C pro and RdRP enzymes, Mulberrofuran H disrupts the proteolytic activity that promotes viral maturation and infectivity, and the replication and transcription of the virus .

Result of Action

The result of Mulberrofuran H’s action is the inhibition of the Hepatitis A virus’s life cycle, specifically the processes of viral maturation, infectivity, replication, and transcription . This inhibition is achieved through the compound’s interaction with the 3C pro and RdRP enzymes .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTKGVROAGDVCH-OQRWROFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H](CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mulberrofuran H | |

CAS RN |

89199-99-5 | |

| Record name | 5-(6-Hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-11-yl]-1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Mulberrofuran H for its potential anti-aging effects?

A1: Mulberrofuran H has been shown in silico to inhibit matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9. [] MMPs are enzymes involved in the breakdown of collagen and other structural proteins in the skin, contributing to the formation of wrinkles and loss of elasticity associated with aging. By inhibiting MMPs, Mulberrofuran H could potentially slow down the process of skin aging. [] This inhibitory effect is thought to be mediated through hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site of MMPs, as demonstrated through molecular docking and molecular dynamics simulations. []

Q2: How does the structure of Mulberrofuran H contribute to its interaction with MMPs?

A2: Molecular docking studies revealed that Mulberrofuran H interacts with the active site of MMP-9 through a crucial hydrophobic interaction with His401. [] Further stabilizing the interaction, hydrogen bonds form with Pro421, exhibiting a high occupancy of 77.67%. [] These findings highlight the importance of these specific interactions for the inhibitory potential of Mulberrofuran H against MMP-9.

Q3: What is the structural characterization of Mulberrofuran H?

A3: Mulberrofuran H is a 2-arylbenzofuran derivative. [] Its structure was elucidated using spectral data, including NMR and mass spectrometry. [] Structurally, it's considered a unique variation of a Diels-Alder adduct, formed from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative. []

Q4: Has Mulberrofuran H been tested in any in vitro or in vivo models for its anti-aging effects?

A4: While in silico studies have shown promising results regarding the inhibitory activity of Mulberrofuran H against MMPs, [] further research is needed to validate these findings through in vitro and in vivo experiments. This would involve testing the compound in cell-based assays using human skin cells or fibroblasts, followed by potential evaluation in animal models to assess its efficacy and safety for anti-aging applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

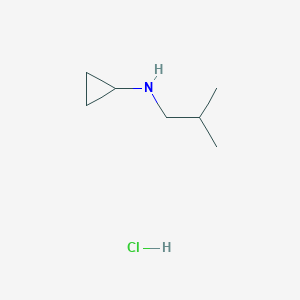

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)